Linkable pelitinib analogue
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Overview
Description
Linkable pelitinib analogue is an analogue of pelitinib where the 4-(dimethylamino)but-2-enoyl group is replaced by 6-aminohexanoyl. It is an aminoquinoline, a monocarboxylic acid amide, a nitrile, an organofluorine compound and an organochlorine compound. It derives from a pelitinib.
Scientific Research Applications
Targeting Cancer Stem-like Cells in Lung Cancer
Pelitinib, an EGFR TK inhibitor, has been investigated for its efficacy in lung cancer treatment. A study highlighted its potential in targeting cancer cells with up-regulated efflux transporters ABCB1/ABCG2 following hyperthermia, a novel approach to eradicate cancer stem-like cells responsible for cancer recurrence (To et al., 2015).
Radiosensitization in Squamous Cell Carcinoma
Research has demonstrated the utility of Pelitinib as a radiosensitizer in squamous cell carcinoma. It targets IR-induced NFκB-dependent cell death, enhancing the effectiveness of radiotherapy in cancer treatment (Aravindan et al., 2011).
Overcoming Drug Resistance in Breast Cancer
Pelitinib has shown promise in overcoming resistance against other ErbB inhibitors in breast cancer cells. Its efficacy, coupled with PI3K/AKT/mTOR blockers like NVP-BEZ235, suggests a significant role in managing drug-resistant breast and ovarian cancers (Brünner-Kubath et al., 2011).
Interactions with ABCG2 Multidrug Transporter
Pelitinib's interaction with the ABCG2 multidrug transporter has implications for cancer drug resistance and treatment efficiency. It has been shown to confer resistance to gefitinib, but at higher concentrations, can inhibit ABCG2 function, influencing the distribution and efficacy of anticancer drugs (Hegedüs et al., 2012).
Pharmacokinetic Profiles in Rat Plasma
A study on the pharmacokinetic profiles of Pelitinib, along with Neratinib, revealed insights into their metabolism and potential drug interactions, vital for therapeutic drug monitoring in cancer treatment (Maher et al., 2017).
Synthesis and Chemical Properties
The synthesis process of Pelitinib, an antitumor agent, has been documented, providing valuable information on its chemical properties and potential modifications for enhanced therapeutic efficacy (Liu Wenjie, 2013).
properties
Product Name |
Linkable pelitinib analogue |
---|---|
Molecular Formula |
C24H25ClFN5O2 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
6-amino-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]hexanamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-2-33-22-12-20-17(11-21(22)31-23(32)6-4-3-5-9-27)24(15(13-28)14-29-20)30-16-7-8-19(26)18(25)10-16/h7-8,10-12,14H,2-6,9,27H2,1H3,(H,29,30)(H,31,32) |
InChI Key |
DJCJFPLICHHEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)CCCCCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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